molecular formula C19H20N2O B12102387 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one

2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B12102387
M. Wt: 292.4 g/mol
InChI Key: ZEDMLOWQUKOHFK-UHFFFAOYSA-N
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Description

2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a spirocyclic compound featuring a central bicyclic framework with nitrogen atoms at positions 2 and 7 and a benzhydryl (diphenylmethyl) substituent. Spirocyclic architectures are prized in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one

InChI

InChI=1S/C19H20N2O/c22-17-11-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22)

InChI Key

ZEDMLOWQUKOHFK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one typically involves the reaction of benzhydryl chloride with a diazaspiro octane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features CAS No. Source
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one C₂₀H₂₁N₂O 305.40 Benzhydryl at position 2 Rigid spirocore; potential kinase inhibitor Not available N/A
5-Oxa-2,7-diazaspiro[3.4]octan-6-one C₅H₈N₂O₂ 128.13 Oxygen at position 5 High purity (95%); used in EGFR inhibition studies 1446355-49-2
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride C₆H₁₁ClN₂O₂ 178.62 Methyl at position 7; hydrochloride salt Enhanced solubility; priced at €584/50mg 1909305-58-3
5,8-Diazaspiro[3.4]octan-6-one (7-(3-bromophenyl)) C₁₂H₁₃BrN₂O 281.15 3-Bromophenyl at position 7 XLogP3 = 2.1; bromine enhances lipophilicity 1272755-87-9
5-Methyl-5,7-diazaspiro[2.5]octan-6-one C₆H₁₀N₂O 126.16 Methyl at position 5; smaller spirocore (2.5 vs. 3.4) Lower molecular weight; spiro[2.5] framework reduces steric bulk Not available

Notes:

  • The benzhydryl group in the target compound introduces significant steric bulk and hydrophobicity compared to oxygenated or methylated analogs.
  • Hydrochloride salts (e.g., 7-Methyl-5-oxa-2,7-diazaspiro...) improve aqueous solubility, critical for bioavailability .
  • Substitutions at position 7 (e.g., bromophenyl in ) modulate electronic properties and binding affinity.

Commercial Availability and Pricing

Compound Name Supplier Purity Price (1g) Availability
5-Oxa-2,7-diazaspiro[3.4]octan-6-one CymitQuimica 95% €1,038 Backorder
7-Methyl-5-oxa-2,7-diazaspiro...HCl CymitQuimica 95% €1,611/500mg In stock
2,5,7-Triazaspiro[3.4]octan-6-one HCl J&K Scientific 98% Not listed In stock

Biological Activity

2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol. Its structure includes a spirocyclic framework that is known to interact with various biological targets, particularly in the context of pain management and antimicrobial activity.

The biological activity of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one primarily involves its role as a sigma-1 receptor antagonist . This interaction enhances the antinociceptive effects of opioids like morphine while mitigating the development of tolerance associated with their prolonged use . The sigma-1 receptor (σ1R) is increasingly recognized as a promising target in pain management due to its ability to modulate pain pathways without exacerbating side effects.

Biological Activities

Research has highlighted several key biological activities associated with 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one:

Comparative Analysis with Related Compounds

The biological activity of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one can be compared with other diazaspiro compounds, such as 2-benzhydryl-2,6-diazaspiro[3.4]octane, which also exhibit sigma receptor antagonism but differ in their structural configurations and resultant pharmacological profiles.

Compound NameSigma-1 Receptor ActivityAntimicrobial ActivityMolecular Weight
2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-oneHighModerate292.37 g/mol
2-Benzhydryl-2,6-diazaspiro[3.4]octaneModerateLow278.39 g/mol

Case Studies

Recent studies have elucidated the potential of 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one in various therapeutic contexts:

  • Pain Management : In a study focusing on σ1R antagonists, researchers demonstrated that compounds similar to 2-benzhydryl-2,7-diazaspiro[3.4]octan-6-one could significantly enhance morphine's analgesic effects while preventing tolerance development .
  • Antimicrobial Testing : A set of related diazaspiro compounds was evaluated for their activity against Mycobacterium tuberculosis using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further exploration .

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